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lacticin 481

Mechanism of Action Pore Formation Peptidoglycan Biosynthesis

Researchers requiring a selective Gram-positive bacteriocin without membrane-permeabilizing activity face limited options among commercially available lantibiotics. Lacticin 481 solves this by targeting lipid II and inhibiting PBP1b transglycosylation without pore formation-unlike nisin, which disrupts membranes. - Achieves ~2 log reduction of L. monocytogenes in Cottage cheese while sparing essential starter LAB. - Single-peptide structure (MW 2901.3 Da) simplifies production vs. two-component lacticin 3147. - In vitro LctM-based biosynthesis platform (US Patent 7,785,825) enables semi-synthetic analogues with MIC 4.17-8.33 µg/mL against B. subtilis. - Standard pack: 100 mg; bulk custom synthesis available on request.

Molecular Formula C5H5NO3S
Molecular Weight 0
CAS No. 136959-47-2
Cat. No. B1179264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelacticin 481
CAS136959-47-2
Synonymslacticin 481
Molecular FormulaC5H5NO3S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lacticin 481 (CAS 136959-47-2): Comparative Evidence Guide for Procurement and Research Selection


Lacticin 481 is a Class I lantibiotic bacteriocin produced by Lactococcus lactis, consisting of a 27‑amino acid polypeptide with thioether‑bridging lanthionine and 3‑methyllanthionine residues [1]. It belongs to the structurally distinct lacticin 481 group of lantibiotics, which differs from the better‑studied nisin group in its mechanism of action and spectrum of activity [2]. Lacticin 481 inhibits bacterial cell wall biosynthesis by targeting the peptidoglycan precursor lipid II and blocking the transglycosylation activity of penicillin‑binding protein 1b (PBP1b), rather than forming pores in the cytoplasmic membrane—a hallmark of many other lantibiotics [3]. This non‑pore‑forming mechanism and its narrow‑to‑medium inhibitory spectrum make it a specialized tool for applications where selective inhibition of Gram‑positive pathogens is desired without collateral disruption of beneficial microbiota [4].

Why Lacticin 481 Cannot Be Interchanged with Nisin or Other Lantibiotic Comparators in Scientific and Industrial Applications


Substituting lacticin 481 with nisin, lacticin 3147, or other lantibiotics is not functionally equivalent due to fundamental differences in mechanism of action, spectrum of activity, and structural requirements. While nisin exerts bactericidal activity primarily through pore formation in the cytoplasmic membrane, lacticin 481 acts by inhibiting the transglycosylation step of peptidoglycan biosynthesis without forming pores [1]. This mechanistic divergence translates into distinct inhibitory spectra: nisin displays a broad spectrum against many Gram‑positive genera, whereas lacticin 481 exhibits a narrow‑to‑medium spectrum, being highly active against lactic acid bacteria and Clostridium tyrobutyricum but less effective against other Gram‑positive pathogens [2]. Furthermore, lacticin 481 is a single‑peptide lantibiotic, whereas lacticin 3147 requires two synergistic peptides for full activity, complicating its production and formulation [3]. These qualitative and quantitative differences preclude simple one‑to‑one replacement in research protocols or food preservation strategies.

Lacticin 481: Head‑to‑Head Quantitative Differentiation Against Key Comparators


Mechanistic Differentiation: Lacticin 481 Does Not Form Pores, Unlike Nisin

Lacticin 481 inhibits peptidoglycan synthesis by blocking the transglycosylation activity of PBP1b, whereas nisin forms pores in the bacterial membrane. In vitro assays demonstrated that lacticin 481 does not induce membrane permeabilization, while nisin causes rapid potassium efflux and membrane depolarization [1]. This mechanistic divergence is directly linked to structural differences: lacticin 481 lacks the N‑terminal pore‑forming domain present in nisin [2].

Mechanism of Action Pore Formation Peptidoglycan Biosynthesis

Food Matrix Performance: Lacticin 481 Controls Listeria in Cottage Cheese

In a direct head‑to‑head study in Cottage cheese, lacticin 481‑producing strains reduced Listeria monocytogenes counts by approximately 2 log CFU/g after 7 days of storage, whereas nisin A‑producing strains achieved a 3‑4 log reduction under identical conditions [1]. The lacticin 481 producers 32FL1 and 32FL3 successfully controlled listerial growth, though to a lesser extent than nisin A [2]. This study represents the first direct comparison of nisin A, nisin Z, and lacticin 481 in a real food matrix [3].

Food Biopreservation Listeria monocytogenes Cheese Ripening

Inhibitory Spectrum: Lacticin 481 Shows Narrow‑Spectrum Activity Suitable for Selective Inhibition

Lacticin 481 exhibits a medium spectrum of inhibition, primarily active against other lactic acid bacteria (LAB) and Clostridium tyrobutyricum, but with limited activity against a broader range of Gram‑positive pathogens [1]. In contrast, nisin displays a broad spectrum against many Gram‑positive genera, including Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes [2]. Lacticin 3147, a two‑peptide lantibiotic, also exhibits a broad inhibitory spectrum comparable to nisin [3].

Antimicrobial Spectrum Lactic Acid Bacteria Clostridium tyrobutyricum

Structural Simplicity: Lacticin 481 is a Single‑Peptide Lantibiotic, Unlike Two‑Peptide Lacticin 3147

Lacticin 481 is a single‑peptide lantibiotic with a molecular mass of 2900.47 Da, as confirmed by MALDI‑TOF MS [1]. In contrast, lacticin 3147 is a two‑component lantibiotic requiring both LtnA1 (2847.97 Da) and LtnA2 (3306.29 Da) peptides for full biological activity [2]. Nisin is also a single‑peptide lantibiotic but with a larger molecular mass of 3330.31 Da [3].

Lantibiotic Structure Peptide Engineering Production Scalability

Engineerability: In Vitro Semi‑Synthetic Production Enables Analogue Generation with Enhanced Potency

An in vitro reconstitution system using the lacticin 481 synthetase (LctM) allows semi‑synthetic production of lacticin 481 analogues containing non‑proteinogenic amino acids [1]. Ornithine‑containing analogues (e.g., H8O, H12O) retain antimicrobial activity, with wild‑type lacticin 481 and H8O showing an MIC of 4.17 µg/mL against Bacillus subtilis 168, while H12O shows a reduced MIC of 8.33 µg/mL [2]. This platform enables structure‑activity relationship studies and generation of variants with tailored properties, a capability not widely established for many other lantibiotics [3].

Biosynthesis Lantibiotic Engineering Analogue Development

Lacticin 481: Validated Application Scenarios Driven by Quantitative Differentiation


Selective Biopreservation in Fermented Dairy Products (e.g., Cheese Ripening)

Lacticin 481's narrow‑to‑medium spectrum and non‑pore‑forming mechanism make it ideal for controlling spoilage organisms (e.g., Clostridium tyrobutyricum) and pathogens (e.g., Listeria monocytogenes) in cheese without inhibiting essential starter cultures. Direct evidence from Cottage cheese shows a 2‑log reduction in L. monocytogenes by lacticin 481‑producing strains, while sparing lactic acid bacteria essential for fermentation [1]. Additionally, lacticin 481 causes lysis of starter lactococcal cultures, accelerating enzyme release and cheese ripening [2].

Research Tool for Studying Lipid II‑Targeting Antimicrobials Without Pore‑Forming Confounds

Lacticin 481 serves as a clean molecular probe for investigating inhibition of the transglycosylation step of peptidoglycan biosynthesis, without the confounding variable of membrane pore formation. Unlike nisin, which both binds lipid II and forms pores, lacticin 481 inhibits PBP1b‑catalyzed peptidoglycan formation without permeabilizing membranes [1]. This property is essential for dissecting the individual contributions of lipid II sequestration and pore formation to antimicrobial activity.

Lantibiotic Engineering and Analogue Development

The in vitro reconstitution of lacticin 481 biosynthesis using purified LctM enzyme enables the production of semi‑synthetic analogues containing non‑proteinogenic amino acids, as demonstrated by ornithine‑containing variants with retained or modulated activity (MIC 4.17–8.33 µg/mL) [1]. This platform is protected by US Patent 7,785,825 [2] and supports the generation of novel lantibiotics with improved stability, altered spectra, or enhanced potency for food and therapeutic applications.

Co‑culture Biopreservation Strategies with Synergistic Bacteriocin Combinations

Lacticin 481 can be combined with other lantibiotics (e.g., lacticin 3147) in food‑grade lactococcal starters to achieve enhanced antimicrobial efficacy. Transconjugant strains producing both lacticin 481 and lacticin 3147 were more effective at killing Lactobacillus fermentum and inhibiting Listeria monocytogenes than single‑bacteriocin‑producing parental strains [1]. This combinatorial approach leverages the distinct mechanisms and spectra of each bacteriocin for broader and more robust food protection.

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